molecular formula C15H21BN2O5 B13712298 N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13712298
M. Wt: 320.15 g/mol
InChI Key: ZVYUAGJWORWAHS-UHFFFAOYSA-N
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Description

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core substituted with an ethyl group, a nitro group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while Suzuki-Miyaura coupling would result in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl group, nitro group, and dioxaborolane moiety allows for a wide range of chemical transformations and applications that may not be possible with similar compounds .

Properties

Molecular Formula

C15H21BN2O5

Molecular Weight

320.15 g/mol

IUPAC Name

N-ethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BN2O5/c1-6-17-13(19)10-7-11(9-12(8-10)18(20)21)16-22-14(2,3)15(4,5)23-16/h7-9H,6H2,1-5H3,(H,17,19)

InChI Key

ZVYUAGJWORWAHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC

Origin of Product

United States

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